molecular formula C13H11NO B1298485 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde CAS No. 842973-82-4

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde

Cat. No.: B1298485
CAS No.: 842973-82-4
M. Wt: 197.23 g/mol
InChI Key: IXEINIMITYPXLQ-UHFFFAOYSA-N
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Description

2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes, a compound related to 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde. This method is operationally simple and efficient for a variety of substrates, providing good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I) catalysts (Kothandaraman, Mothe, Toh, & Chan, 2011).

Microwave Synthesis for Fluorescent Sensors

Microwave irradiation has been employed for condensing (indol-3-yl)carbaldehydes with 2-methylazoles and 2-methylazines, yielding bishetarylethylene fluorescent sensors. These compounds are significant in medicinal, bioorganic, and pharmaceutical chemistry (Aksenov et al., 2015).

Biological Activity of Derivatives

Derivatives of this compound have been synthesized, showing antimicrobial activity and enzyme inhibition properties. These compounds' structures were elucidated using various spectral data and their biological activity assessed (Attaby, Ramla, & Gouda, 2007).

Copper-Catalyzed Benzannulation

Copper-catalyzed formal [3+1+2] benzannulation reactions have been developed for synthesizing various indole compounds. This method is characterized by high atom-economy, utilizing cheap catalysts and oxidants, and has a wide substrate scope. The products exhibit unique properties in solid state (Guo et al., 2020).

Synthesis of Anticancer Agents

An efficient method for synthesizing indole-3-substituted-2-benzimidazoles and benzothiazoles, which act as anticancer agents, has been developed. These novel compounds have shown efficacy against various cancer cell lines (Anwar et al., 2023).

Nanocatalysed Knoevenagel Condensation

Indole-3-carbaldehyde has been used in the synthesis of knoevenagel condensed products in the presence of ZnO nanoparticles. This green and sustainable method offers advantages in terms of yield, reaction time, and environmental impact (Madan, 2020).

Antibacterial Semicarbazone Derivatives

Semicarbazone derivatives of indole-3-carbaldehyde have been synthesized and shown to have antibacterial activities against various bacteria. These compounds have been characterized using various spectroscopic techniques (Carrasco et al., 2020).

Safety and Hazards

The safety information for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for “2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde” and similar compounds likely involve further exploration of their synthesis and potential applications. Given their role as precursors in the synthesis of various heterocyclic derivatives and their potential biological activities, these compounds could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Properties

IUPAC Name

2-methyl-1-prop-2-ynylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h1,4-7,9H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEINIMITYPXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC#C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359281
Record name 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842973-82-4
Record name 2-Methyl-1-prop-2-ynyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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